molecular formula C14H15NO B2685486 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine CAS No. 230962-39-7

3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine

Cat. No.: B2685486
CAS No.: 230962-39-7
M. Wt: 213.28
InChI Key: BBULYSOVXVHCEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of biphenyl, which is a type of organic compound that contains two phenyl rings . The “3’-Methoxy-2-methyl” part suggests that a methoxy group (OCH3) and a methyl group (CH3) are attached to the biphenyl core .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of 2-Methoxybiphenyl, given the presence of the biphenyl core and the methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of related compounds, such as 2-Methoxybiphenyl .

Scientific Research Applications

Chemical Synthesis and Biological Activities

3'-Methoxy-2-methyl[1,1'-biphenyl]-4-amine has been studied for its potential in chemical synthesis, particularly in the creation of compounds with significant biological activities. For example, Georgiadis (1976) investigated the Michael type addition of an amine to synthesize derivatives showing antimicrobial activity and enhanced action as coccidiostats, providing protection against Eimeria tenella when administered to chickens (Georgiadis, 1976). This demonstrates its utility in developing antimicrobial and anticoccidial agents.

Electronic and Optical Properties

In the realm of material science, the compound has been involved in studies concerning its electronic and optical properties. Barlow et al. (2005) explored the intervalence charge-transfer (IVCT) in derivatives, revealing insights into the electronic coupling in mixed-valence monocations, which are critical for understanding the electronic properties of materials (Barlow et al., 2005). This kind of research is pivotal for the development of electronic devices and materials with specific optical characteristics.

Antimicrobial Applications

The synthesis and exploration of new derivatives for antimicrobial activities continue to be a significant area of research. Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). This highlights the compound's role in developing new antimicrobial agents.

Antioxidant and Anti-stress Properties

The electrochemical synthesis approach has been employed to create novel derivatives with potential anti-stress oxidative properties, as explored by Largeron and Fleury (1998). They utilized a starting material closely related to this compound to produce 8-amino-1,4-benzoxazine derivatives, showcasing the method's efficiency in generating compounds with desirable biological activities (Largeron & Fleury, 1998).

Corrosion Inhibition

The application extends to the field of corrosion inhibition, where derivatives have shown effectiveness in protecting mild steel in HCl medium, indicating its potential in industrial applications to prevent metal corrosion (Boughoues et al., 2020). This research demonstrates the compound's versatility and its derivatives' utility in various industrial processes.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, if used as a catalyst, it might facilitate certain chemical reactions .

Safety and Hazards

As with any chemical, safety precautions should be taken when handling this compound. It’s important to avoid breathing in dust or vapors, and to use personal protective equipment .

Properties

IUPAC Name

4-(3-methoxyphenyl)-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-10-8-12(15)6-7-14(10)11-4-3-5-13(9-11)16-2/h3-9H,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBULYSOVXVHCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-(3-Methoxyphenyl)-2-methyl-4-nitrobenzene(23.4 gm, 96 mmol) was dissolved in a mixture of ethanol and ethyl acetate (3:1, 470 mL) and hydrogenated over 10% palladium on charcoal (2.3 gm) at 3 bar and 20° C. for 2 h. The mixture was filtered through Arbocel filter aid, washing with ethyl acetate. The filtrate was concentrated under reduced pressure to give 4-amino-1-(3-methoxyphenyl)-2-methylbenzene (20.8 gm, 100%) as a pinkish-brown oil.
Name
1-(3-Methoxyphenyl)-2-methyl-4-nitrobenzene
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
470 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.